2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate
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Overview
Description
2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzisothiazole derivatives and has been found to have significant biological activity. In
Mechanism of Action
The mechanism of action of 2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting certain enzymes or by modulating specific signaling pathways in cells.
Biochemical and Physiological Effects:
2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate has been found to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate in lab experiments is its high potency and specificity. The compound has been found to have significant biological activity at relatively low concentrations. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate. One potential direction is to explore its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential as an anticancer agent and to develop more potent derivatives of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate has been described in detail in the literature. The compound can be synthesized by reacting 1,2-dihydroacenaphthylene with 2-aminobenzenesulfonamide in the presence of a base. The resulting intermediate is then reacted with 4-fluorobenzoic acid to obtain the final product.
Scientific Research Applications
2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate has been found to have a wide range of potential applications in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
properties
Product Name |
2-{[1,2-Dihydro-5-acenaphthylenyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenyl 4-fluorobenzoate |
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Molecular Formula |
C33H23FN2O4S |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[2-[[1,2-dihydroacenaphthylen-5-yl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C33H23FN2O4S/c34-25-17-14-23(15-18-25)33(37)40-29-10-3-1-6-24(29)20-36(32-27-8-2-4-11-30(27)41(38,39)35-32)28-19-16-22-13-12-21-7-5-9-26(28)31(21)22/h1-11,14-19H,12-13,20H2 |
InChI Key |
WPAPDAZBQWQDQU-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)N(CC4=CC=CC=C4OC(=O)C5=CC=C(C=C5)F)C6=NS(=O)(=O)C7=CC=CC=C76 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N(CC4=CC=CC=C4OC(=O)C5=CC=C(C=C5)F)C6=NS(=O)(=O)C7=CC=CC=C76 |
Origin of Product |
United States |
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